Shi Epoxidation Diketal Catalyst

Description

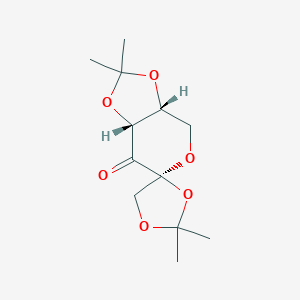

Structure

3D Structure

Properties

IUPAC Name |

(3'aR,4S,7'aR)-2,2,2',2'-tetramethylspiro[1,3-dioxolane-4,6'-4,7a-dihydro-3aH-[1,3]dioxolo[4,5-c]pyran]-7'-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18O6/c1-10(2)15-6-12(18-10)9(13)8-7(5-14-12)16-11(3,4)17-8/h7-8H,5-6H2,1-4H3/t7-,8-,12+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVWWFWFVSWOTLP-RWYTXXIDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OCC2(O1)C(=O)C3C(CO2)OC(O3)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(OC[C@]2(O1)C(=O)[C@H]3[C@@H](CO2)OC(O3)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70428499 | |

| Record name | D-Epoxone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70428499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18422-53-2 | |

| Record name | D-Epoxone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70428499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Genesis and Evolution of a Pillar in Asymmetric Synthesis: A Technical Guide to the Shi Epoxidation Diketal Catalyst

For Researchers, Scientists, and Drug Development Professionals

The quest for enantiomerically pure compounds is a cornerstone of modern organic chemistry and pharmaceutical development. Among the myriad of tools available to the synthetic chemist, the Shi epoxidation stands out as a powerful and practical method for the asymmetric epoxidation of a wide range of olefins. Central to this transformation is the development of a unique, fructose-derived diketal catalyst that has undergone significant evolution since its inception. This technical guide provides an in-depth exploration of the history, development, and application of this remarkable organocatalyst.

A Historical Perspective: The Dawn of a New Catalyst

Prior to the mid-1990s, the asymmetric epoxidation of unfunctionalized alkenes remained a significant challenge in organic synthesis. While notable successes had been achieved with allylic alcohols and other functionalized olefins, a general and highly enantioselective method for simple alkenes was elusive. This landscape changed in 1996 when Professor Yian Shi and his research group at Colorado State University reported a groundbreaking discovery: a chiral ketone derived from D-fructose that could catalytically and asymmetrically epoxidize trans-disubstituted and trisubstituted olefins with high enantioselectivity.[1][2] This marked a pivotal moment in the field of organocatalysis, demonstrating that a small, chiral organic molecule could rival the efficacy of traditional metal-based catalysts.

The original Shi catalyst, a diketal derivative of fructose, was ingeniously designed to possess a rigid bicyclic structure. This rigidity, coupled with the proximity of the stereogenic centers to the reactive ketone functionality, allowed for effective stereochemical communication during the oxygen transfer step.[3]

The Catalytic Cycle: Harnessing the Power of Dioxirane

The Shi epoxidation operates through a catalytic cycle that generates a highly reactive chiral dioxirane intermediate in situ.[2][3] The cycle can be summarized as follows:

-

Activation of the Ketone: The ketone catalyst reacts with a stoichiometric oxidant, typically potassium peroxymonosulfate (Oxone), to form a peroxyketal intermediate.

-

Dioxirane Formation: Intramolecular cyclization of the peroxyketal, with the sulfate acting as a good leaving group, generates the key chiral dioxirane species.[3]

-

Oxygen Transfer: The electrophilic oxygen of the dioxirane is transferred to the nucleophilic double bond of the alkene substrate. This step proceeds through a spiro transition state, which is crucial for the high enantioselectivity observed.[4]

-

Catalyst Regeneration: Upon transferring the oxygen atom, the catalyst is regenerated in its original ketone form, ready to re-enter the catalytic cycle.

A critical factor in the success of the Shi epoxidation is the careful control of pH. The reaction is typically carried out under basic conditions (pH ≈ 10.5), which serves a dual purpose. Firstly, it enhances the nucleophilicity of the Oxone, accelerating the formation of the dioxirane. Secondly, and more importantly, it suppresses a competing Baeyer-Villiger oxidation of the ketone catalyst, which would otherwise lead to catalyst decomposition and lower efficiency.[1][2][3]

Catalytic cycle of the Shi epoxidation.

The Evolution of the Catalyst: Generations of Innovation

The initial success of the first-generation Shi catalyst with trans- and trisubstituted olefins spurred further research to broaden its substrate scope. This led to the development of subsequent generations of catalysts, each tailored to address the limitations of its predecessor.[5]

-

First Generation (Ketone 1): The original catalyst, highly effective for the epoxidation of trans-disubstituted and trisubstituted olefins.[5] However, it showed low enantioselectivity for cis-olefins and terminal olefins.[2]

-

Second Generation (Ketone 2): To address the challenge of electron-deficient olefins, a second-generation catalyst was developed.[5][6] This catalyst features acetate groups, which are electron-withdrawing. This modification slows down the rate of the undesired Baeyer-Villiger side reaction, making the catalyst more robust for less reactive substrates.[6]

-

Third Generation (Ketones 3 & 4): A significant breakthrough was the development of third-generation catalysts designed to tackle the epoxidation of challenging cis- and terminal olefins. These catalysts often incorporate a spiro-fused oxazolidinone moiety, which enhances π-π stacking interactions with conjugated substrates, leading to improved enantioselectivity.[5]

Logical progression of Shi catalyst development.

Quantitative Performance Data

The Shi epoxidation and its subsequent catalyst generations have demonstrated remarkable efficacy across a broad spectrum of olefin substrates. The following tables summarize representative quantitative data for the performance of each catalyst generation.

Table 1: Performance of the First-Generation Shi Catalyst

| Substrate (trans- and trisubstituted) | Yield (%) | Enantiomeric Excess (ee%) |

| trans-Stilbene | >95 | 87 |

| trans-β-Methylstyrene | 90 | 92 |

| 1-Phenylcyclohexene | 95 | 96 |

| (E)-4,4-Dimethyl-2-pentene | 85 | 91 |

Table 2: Performance of the Second-Generation Shi Catalyst with Electron-Deficient Olefins

| Substrate (Electron-Deficient) | Yield (%) | Enantiomeric Excess (ee%) |

| Ethyl (E)-cinnamate | 73 | 96 |

| (E)-3-Penten-2-one | 88 | 85 |

| 2-Cyclohexen-1-one | 91 | 89 |

Table 3: Performance of the Third-Generation Shi Catalyst with cis- and Terminal Olefins

| Substrate (cis- and Terminal) | Yield (%) | Enantiomeric Excess (ee%) |

| cis-Stilbene | 85 | 91 |

| 1-Dodecene | 82 | 85 |

| Styrene | 89 | 80 |

Experimental Protocols

Synthesis of the First-Generation Shi Diketal Catalyst

The synthesis of the first-generation Shi catalyst is a straightforward two-step process starting from the readily available and inexpensive D-fructose.

Workflow for the synthesis of the first-generation Shi catalyst.

Step 1: Synthesis of 1,2:4,5-Di-O-isopropylidene-β-D-fructopyranose

-

Reagents and Equipment:

-

D-Fructose

-

Acetone

-

2,2-Dimethoxypropane

-

Perchloric acid (70%)

-

Concentrated ammonium hydroxide

-

Dichloromethane

-

Hexane

-

Round-bottomed flask, magnetic stirrer, ice bath, rotary evaporator, separatory funnel, filtration apparatus.

-

-

Procedure:

-

To a suspension of D-fructose in acetone and 2,2-dimethoxypropane in a round-bottomed flask cooled in an ice bath, add 70% perchloric acid.

-

Stir the mixture at 0 °C for several hours until the reaction is complete (TLC monitoring).

-

Quench the reaction by adding concentrated ammonium hydroxide.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Dissolve the resulting solid in dichloromethane and wash with saturated sodium chloride solution.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Crystallize the product from a mixture of dichloromethane and hexane to afford the desired diketal as a white solid.

-

Step 2: Oxidation to the Shi Catalyst (Ketone 1)

-

Reagents and Equipment:

-

1,2:4,5-Di-O-isopropylidene-β-D-fructopyranose

-

Pyridinium chlorochromate (PCC)

-

Dichloromethane

-

Diethyl ether

-

Celite

-

Round-bottomed flask, magnetic stirrer, filtration apparatus, rotary evaporator.

-

-

Procedure:

-

To a solution of the diketal in dichloromethane, add pyridinium chlorochromate (PCC).

-

Stir the mixture at room temperature overnight.

-

Dilute the reaction mixture with diethyl ether and filter through a pad of Celite to remove the chromium salts.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by recrystallization from hexane to yield the first-generation Shi catalyst as a white crystalline solid.

-

General Procedure for the Shi Epoxidation

-

Reagents and Equipment:

-

Alkene substrate

-

Shi catalyst (typically 10-30 mol%)

-

Oxone

-

Potassium carbonate (K₂CO₃)

-

EDTA (tetrasodium salt)

-

Acetonitrile (CH₃CN)

-

Water

-

Organic solvent for extraction (e.g., hexane, ethyl acetate)

-

Round-bottomed flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator.

-

-

Procedure:

-

In a round-bottomed flask, dissolve the alkene substrate and the Shi catalyst in a mixture of acetonitrile and water.

-

Add potassium carbonate and a small amount of EDTA.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of Oxone in water to the vigorously stirred reaction mixture.

-

Monitor the reaction progress by TLC.

-

Upon completion, quench the reaction by adding a reducing agent (e.g., sodium thiosulfate).

-

Extract the product with an organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude epoxide by flash column chromatography.

-

Conclusion

The Shi epoxidation diketal catalyst represents a landmark achievement in the field of asymmetric organocatalysis. Its development from a novel concept to a widely applicable synthetic tool is a testament to the power of rational catalyst design. The evolution through multiple generations has significantly expanded its utility, enabling the enantioselective synthesis of a diverse array of epoxides from various classes of olefins. For researchers and professionals in drug development and fine chemical synthesis, the Shi epoxidation provides a reliable, cost-effective, and environmentally benign alternative to many metal-catalyzed oxidation reactions, solidifying its place as an indispensable tool in the modern synthetic chemist's arsenal.

References

- 1. Shi Asymmetric Epoxidation | Thermo Fisher Scientific - FR [thermofisher.com]

- 2. Shi Epoxidation [organic-chemistry.org]

- 3. Shi epoxidation - Wikipedia [en.wikipedia.org]

- 4. scribd.com [scribd.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

Fructose-Derived Ketones: A Technical Guide to Asymmetric Epoxidation Catalysts

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, synthesis, and application of fructose-derived epoxidation catalysts, primarily focusing on the widely used Shi catalyst. This class of organocatalysts has emerged as a powerful tool in asymmetric synthesis, offering a metal-free and highly enantioselective method for the epoxidation of a broad range of olefins. Such epoxides are crucial chiral building blocks in the synthesis of complex molecules, including pharmaceuticals.

Introduction: The Advent of a Green Catalyst

The quest for efficient and environmentally benign methods for asymmetric epoxidation has been a central theme in organic synthesis. While metal-based catalysts have shown remarkable success, the development of organocatalysis has provided a valuable alternative, minimizing concerns of metal contamination in final products, a critical aspect in drug development. In 1996, Professor Yian Shi and his research group reported a highly effective asymmetric epoxidation catalyst derived from the readily available and inexpensive chiral starting material, D-fructose.[1][2][3] This discovery, now famously known as the Shi epoxidation, marked a significant advancement in the field of organocatalysis.[4]

The catalyst, a chiral ketone, operates by generating a reactive dioxirane intermediate in situ upon oxidation with a terminal oxidant, typically potassium peroxymonosulfate (Oxone).[1][2][4] This dioxirane then transfers an oxygen atom to the olefin in a highly stereocontrolled manner. The fructose-derived catalyst's rigid pyranose backbone and strategically positioned stereocenters create a well-defined chiral environment, leading to high enantioselectivities for a variety of substrates.[2][4]

The Catalyst: Synthesis and Structure

The standard Shi catalyst is synthesized in two steps from D-fructose through ketalization and subsequent oxidation.[2][5] Its enantiomer can also be conveniently prepared from L-fructose, which is accessible from L-sorbose.[1][6] This accessibility to both enantiomers of the catalyst is a significant advantage, allowing for the synthesis of either enantiomer of the desired epoxide.

The core structure of the catalyst features a rigid fused-ring system that minimizes epimerization of the stereogenic centers alpha to the ketone.[2] This structural feature is crucial for maintaining the catalyst's high enantioselectivity.

The Reaction Mechanism: A Catalytic Cycle

The Shi epoxidation is believed to proceed through a catalytic cycle involving the formation of a chiral dioxirane intermediate.[2][4][7] The key steps are outlined below:

-

Oxidation of the Ketone: The fructose-derived ketone catalyst is first oxidized by Oxone to generate the active catalytic species, a chiral dioxirane.[7][8]

-

Epoxidation of the Olefin: The dioxirane then transfers an oxygen atom to the olefin substrate through a spiro transition state, forming the epoxide and regenerating the ketone catalyst.[9]

-

Catalyst Regeneration: The regenerated ketone can then re-enter the catalytic cycle.[7]

The reaction is typically performed in a biphasic medium to accommodate the different solubilities of the organic substrate and the oxidant.[4] A phase-transfer catalyst is often employed to facilitate the interaction between the reactants.[2]

A critical parameter for the success of the Shi epoxidation is the pH of the reaction medium. Maintaining a basic pH of around 10.5 is crucial to suppress a competing Baeyer-Villiger oxidation of the ketone catalyst, which would lead to its decomposition.[3][4] Under these optimized conditions, the catalyst can be used in substoichiometric amounts.[4]

Caption: Catalytic cycle of the Shi epoxidation.

Quantitative Data Presentation

The Shi epoxidation has been successfully applied to a wide range of olefin substrates, consistently delivering high yields and enantioselectivities. The following tables summarize representative quantitative data for the epoxidation of various classes of olefins.

Table 1: Epoxidation of trans-Disubstituted Olefins

| Substrate | Catalyst Loading (mol%) | Time (h) | Temp (°C) | Yield (%) | ee (%) | Reference |

| trans-Stilbene | 20-30 | 4 | 0 | 92 | 95 | [9] |

| trans-β-Methylstyrene | 20-30 | 3.5 | 0 | 90 | 92 | [2] |

| 1-Phenylcyclohexene | 20-30 | 4 | 0 | 85 | 96 | [10] |

Table 2: Epoxidation of Trisubstituted Olefins

| Substrate | Catalyst Loading (mol%) | Time (h) | Temp (°C) | Yield (%) | ee (%) | Reference |

| (E)-1-Phenyl-1-propene | 20-30 | 5 | 0 | 88 | 94 | [9] |

| α-Methylstyrene | 20-30 | 6 | 0 | 75 | 88 | [9] |

Table 3: Epoxidation of Functionalized Olefins

| Substrate | Catalyst Loading (mol%) | Time (h) | Temp (°C) | Yield (%) | ee (%) | Reference |

| trans-Cinnamyl alcohol | 20-30 | 4 | 0 | 85 | 93 | [10] |

| trans-Cinnamyl acetate | 20-30 | 4 | 0 | 90 | 95 | [10] |

Experimental Protocols

Synthesis of the Fructose-Derived Ketone Catalyst from D-Fructose

This protocol describes the two-step synthesis of the Shi catalyst.

Caption: Workflow for the synthesis of the Shi catalyst.

Step 1: Ketalization of D-Fructose

-

Reagents: D-fructose, acetone, perchloric acid.

-

Procedure: D-fructose is suspended in acetone at 0°C. A catalytic amount of perchloric acid is added dropwise. The reaction mixture is stirred at 0°C until the D-fructose has completely dissolved. The reaction is then quenched with a base (e.g., sodium bicarbonate solution) and the product is extracted with an organic solvent. The organic layers are combined, dried, and concentrated to give the di-O-isopropylidene fructopyranose intermediate.[9]

Step 2: Oxidation to the Ketone Catalyst

-

Reagents: Di-O-isopropylidene fructopyranose, pyridinium chlorochromate (PCC), silica gel.

-

Procedure: The intermediate from Step 1 is dissolved in a suitable solvent (e.g., dichloromethane). PCC and silica gel are added, and the mixture is stirred at room temperature until the starting material is consumed (monitored by TLC). The reaction mixture is then filtered through a pad of silica gel and the filtrate is concentrated to yield the crude catalyst, which can be purified by column chromatography or recrystallization.[9]

General Procedure for the Shi Epoxidation

This protocol provides a general method for the asymmetric epoxidation of an olefin using the fructose-derived catalyst.

-

Reagents: Olefin, fructose-derived ketone catalyst, Oxone, potassium carbonate, buffer solution (e.g., sodium tetraborate), phase-transfer catalyst (e.g., tetrabutylammonium hydrogen sulfate), solvent system (e.g., acetonitrile/dimethoxymethane/water).

-

Procedure: To a solution of the olefin and the ketone catalyst in the organic solvent mixture at 0°C is added the aqueous buffer solution containing the phase-transfer catalyst.[7] A solution of Oxone and an aqueous solution of potassium carbonate are then added simultaneously and dropwise over a period of time, maintaining the temperature at 0°C.[7] The reaction is stirred at 0°C until the starting material is consumed. The reaction is then quenched, and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The resulting crude epoxide can be purified by flash chromatography.[7]

Applications in Drug Development

The high enantioselectivity and functional group tolerance of the Shi epoxidation have made it a valuable tool in the synthesis of complex natural products and pharmaceutical agents.

Total Synthesis of Glabrescol

A key step in the total synthesis of the C2-symmetric pentacyclic oxasqualenoid, glabrescol, involved a Shi epoxidation of a tetraol precursor. This reaction proceeded with high diastereoselectivity to afford the corresponding tetraepoxide, which then underwent a cascade cyclization to form the core structure of the natural product.[3][11]

Synthesis of Bioactive Molecules

The Shi epoxidation has been employed in the synthesis of precursors for various drugs. For example, it has been used in the synthesis of (+)-L-733,060, an antitumor agent, and (+)-ambrisentan, a drug used to treat hypertension.[10] It has also been utilized in the synthesis of 1-deoxy-5-hydroxysphingosine analogues, which show promise as anticancer agents.

Conclusion

Fructose-derived epoxidation catalysts, particularly the Shi catalyst, have revolutionized the field of asymmetric organocatalysis. Their ready availability, operational simplicity, and high enantioselectivity for a broad range of olefins make them highly attractive for both academic research and industrial applications. The ability to perform these transformations under metal-free conditions is a significant advantage, especially in the context of pharmaceutical synthesis where metal contamination is a major concern. The continued development of new generations of these catalysts and the expansion of their substrate scope promise to further solidify their position as indispensable tools for the modern synthetic chemist.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Shi Epoxidation [organic-chemistry.org]

- 3. Shi Asymmetric Epoxidation | Thermo Fisher Scientific - US [thermofisher.com]

- 4. Shi epoxidation - Wikipedia [en.wikipedia.org]

- 5. m.youtube.com [m.youtube.com]

- 6. Practical synthesis of an L-fructose-derived ketone catalyst for asymmetric epoxidation of olefins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Shi Epoxidation | NROChemistry [nrochemistry.com]

- 8. Shi Asymmetric Epoxidation | Chem-Station Int. Ed. [en.chem-station.com]

- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. pubs.acs.org [pubs.acs.org]

The Core Mechanism of Shi Epoxidation: A Technical Guide to Dioxirane Formation

For Researchers, Scientists, and Drug Development Professionals

The Shi epoxidation stands as a landmark achievement in organocatalysis, providing a powerful and environmentally benign method for the asymmetric epoxidation of a wide range of alkenes. This reaction has found extensive application in synthetic chemistry, particularly in the pharmaceutical industry, where the stereoselective introduction of epoxide functionalities is a critical step in the synthesis of complex chiral molecules.[1][2] At the heart of this transformation lies the in-situ generation of a highly reactive chiral dioxirane species from a fructose-derived ketone catalyst and a stoichiometric oxidant, typically Oxone.[3][4] This guide provides an in-depth exploration of the mechanism of dioxirane formation, supported by quantitative data, detailed experimental protocols, and visual representations of the key processes.

The Catalytic Cycle: Unraveling the Dioxirane Generation

The Shi epoxidation operates through a catalytic cycle that continuously regenerates the active ketone catalyst.[4][5] The key steps involved in the formation of the catalytically active dioxirane are outlined below.

The entire process is a sophisticated interplay of nucleophilic attack, intramolecular cyclization, and subsequent oxygen transfer, all orchestrated by the chiral environment of the Shi catalyst to achieve high levels of enantioselectivity.

Diagram of the Shi Epoxidation Catalytic Cycle

Caption: The catalytic cycle of the Shi epoxidation.

The Mechanism of Dioxirane Formation: A Step-by-Step Analysis

The formation of the dioxirane intermediate is the pivotal step in the Shi epoxidation. It is a two-step process initiated by the nucleophilic attack of the peroxymonosulfate anion (from Oxone) on the carbonyl carbon of the Shi catalyst.

-

Nucleophilic Addition: The catalytic cycle begins with the nucleophilic addition of Oxone to the ketone group of the Shi catalyst.[6] This forms a tetrahedral intermediate, often referred to as a Criegee-type intermediate.[4]

-

Intramolecular Cyclization: Under basic conditions (typically a pH of 10.5), the hydroxyl group of the intermediate is deprotonated.[3][4] The resulting alkoxide then undergoes an intramolecular nucleophilic attack on the peroxide oxygen, displacing the sulfate anion, which is a good leaving group. This ring-closing step forms the highly strained, three-membered dioxirane ring.[3][5]

The basic pH is crucial for the efficiency of the catalytic process. It not only facilitates the deprotonation step but also suppresses a competing Baeyer-Villiger oxidation of the ketone catalyst, which would lead to catalyst decomposition.[1][4]

Diagram of Dioxirane Formation

References

- 1. Shi Asymmetric Epoxidation | Thermo Fisher Scientific - US [thermofisher.com]

- 2. An Efficient Catalytic Asymmetric Epoxidation Method [organic-chemistry.org]

- 3. Shi Epoxidation [organic-chemistry.org]

- 4. Shi epoxidation - Wikipedia [en.wikipedia.org]

- 5. Shi Epoxidation | NROChemistry [nrochemistry.com]

- 6. Asymmetric epoxidation of 1,1-disubstituted terminal olefins by chiral dioxirane via a planar-like transition state - PubMed [pubmed.ncbi.nlm.nih.gov]

The Stereochemical Model of the Shi Epoxidation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The Shi epoxidation, a powerful and versatile organocatalytic method for the asymmetric epoxidation of alkenes, has emerged as a cornerstone in modern organic synthesis.[1][2][3][4] Developed by Professor Yian Shi, this reaction utilizes a chiral ketone catalyst derived from D-fructose to achieve high enantioselectivity in the formation of epoxides from a wide range of olefins.[2][3] This technical guide provides a comprehensive overview of the stereochemical model of the Shi epoxidation, including its mechanistic underpinnings, key transition states, and practical experimental protocols.

Core Principles: The Catalytic Cycle and the Active Oxidant

The Shi epoxidation employs Oxone (potassium peroxymonosulfate) as the terminal oxidant in a biphasic reaction medium.[1][2][5] The reaction is believed to proceed through a catalytic cycle involving a highly reactive dioxirane intermediate, which is generated in situ from the chiral ketone catalyst.[1][2][3]

The catalytic cycle can be summarized in the following key steps:

-

Nucleophilic Attack: The cycle begins with the nucleophilic addition of Oxone to the carbonyl group of the fructose-derived ketone catalyst.[1][6]

-

Dioxirane Formation: An intramolecular cyclization, facilitated by the sulfate group acting as a good leaving group, leads to the formation of the chiral dioxirane intermediate.[1][2][5]

-

Oxygen Transfer: The electrophilic dioxirane then transfers an oxygen atom to the electron-rich double bond of the alkene substrate in a concerted, albeit possibly asynchronous, fashion.[1][7][8]

-

Catalyst Regeneration: Upon oxygen transfer, the epoxide is formed, and the ketone catalyst is regenerated, allowing it to re-enter the catalytic cycle.[2][5]

Caption: The catalytic cycle of the Shi epoxidation.

The Stereochemical Model: Spiro vs. Planar Transition States

The high degree of enantioselectivity observed in the Shi epoxidation is rationalized by competing transition state models: the favored "spiro" transition state and the disfavored "planar" transition state.[2][9] The stereochemical outcome of the reaction is dictated by the energetic preference for one transition state over the other, which is largely influenced by steric and electronic factors.

The Favored Spiro Transition State:

The prevailing model suggests that the alkene approaches the dioxirane intermediate in a spiro orientation.[2][10] This arrangement is believed to be electronically favored due to a stabilizing interaction between a lone pair of electrons on the distal oxygen of the dioxirane and the π* antibonding orbital of the alkene.[2][9] The substituents on the alkene orient themselves to minimize steric interactions with the bulky chiral scaffold of the catalyst. For trans-disubstituted and trisubstituted olefins, the larger substituents preferentially occupy positions away from the catalyst's dioxolane ring, leading to the observed enantiomer.[10]

The Competing Planar Transition State:

An alternative, higher-energy pathway involves a planar approach of the alkene to the dioxirane.[2][9] In this arrangement, the stabilizing electronic interaction described for the spiro transition state is absent.[2] The planar transition state is generally disfavored but can become more competitive with certain substrates, such as cis-disubstituted and terminal olefins, particularly when bulky substituents are present.[2][7]

Caption: Competing transition states in the Shi epoxidation.

Asynchronous Bond Formation and its Influence

Computational studies and kinetic isotope effect experiments have provided deeper insights into the nature of the oxygen transfer step.[7][8] These studies suggest that the formation of the two new C-O bonds in the epoxide ring is asynchronous, meaning they do not form simultaneously.[7][8] The degree of asynchronicity can be influenced by the electronic nature of the alkene substituents. This asynchronicity plays a crucial role in determining the enantioselectivity, as it can amplify or diminish steric interactions in the transition state.[7][8] For instance, in the epoxidation of cis-disubstituted and terminal alkenes using a modified catalyst, the asynchronicity of the transition state leads to increased steric interactions when a π-conjugating substituent is distal to the oxazolidinone ring of the catalyst, and decreased steric interactions when it is proximal.[7]

Quantitative Data: Enantioselectivity of the Shi Epoxidation

The Shi epoxidation is effective for a variety of alkene substitution patterns, with trans-disubstituted and trisubstituted olefins generally affording the highest enantiomeric excesses (ee).[1][2] The enantioselectivity is also influenced by the steric bulk of the substituents on the alkene.[1][9]

| Alkene Substrate | Catalyst | Enantiomeric Excess (% ee) | Reference |

| trans-β-Methylstyrene | Fructose-derived ketone | 90-92 | [2] |

| Trisubstituted vinyl silanes | Fructose-derived ketone | up to 95 | [9] |

| cis-Olefins | Modified oxazolidinone catalyst | Generally lower, but improved with modified catalyst | [2][10] |

| Terminal Olefins | Modified oxazolidinone catalyst | Generally lower, but improved with modified catalyst | [2][10] |

| Enol esters | Fructose-derived ketone | High | [9] |

| 1,1-Disubstituted terminal olefins | Chiral dioxirane | High via a planar-like transition state | [7] |

Experimental Protocols

A general experimental procedure for the Shi epoxidation is provided below. It is important to note that reaction conditions, including pH, temperature, and solvent system, can significantly impact the reaction outcome and should be optimized for each specific substrate.[1][2]

Materials:

-

Alkene substrate

-

Shi catalyst (fructose-derived ketone)

-

Oxone® (potassium peroxymonosulfate)

-

Potassium carbonate (K₂CO₃)

-

Sodium tetraborate decahydrate

-

EDTA disodium salt

-

Tetrabutylammonium hydrogen sulfate

-

Acetonitrile (CH₃CN)

-

Dimethoxymethane (DMM)

-

Water (deionized)

-

Ethyl acetate

-

Saturated aqueous sodium chloride solution

-

Sodium sulfate (anhydrous)

General Procedure:

-

To a solution of the alkene (1.0 eq) in a mixture of acetonitrile and dimethoxymethane at 23 °C, add the Shi ketone (e.g., 0.2-0.3 eq), a solution of sodium tetraborate decahydrate and EDTA in water, and tetrabutylammonium hydrogen sulfate.[5]

-

Cool the reaction mixture to 0 °C in an ice bath.[5]

-

Simultaneously, add a solution of Oxone (e.g., 2.0 eq) and EDTA in water, and an aqueous solution of potassium carbonate (e.g., 8.0 eq) dropwise over a period of 1 hour using two separate addition funnels. The pH should be maintained around 10.5.[3][5]

-

After the addition is complete, stir the reaction mixture at 0 °C for an additional hour.[5]

-

Allow the mixture to warm to 23 °C over 1 hour.[5]

-

Dilute the reaction mixture with water and ethyl acetate.[5]

-

Separate the organic and aqueous layers. Extract the aqueous layer with ethyl acetate.[5]

-

Combine the organic layers, wash with saturated aqueous sodium chloride solution, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[5]

-

Purify the crude product by flash column chromatography to obtain the desired epoxide.[5]

Caption: A generalized experimental workflow for the Shi epoxidation.

Conclusion

The stereochemical model of the Shi epoxidation provides a robust framework for understanding and predicting the high levels of enantioselectivity achieved in this powerful organocatalytic transformation. The interplay of the catalytic cycle, the preference for a spiro transition state, and the influence of substrate structure are key to its success. For researchers in drug development and other areas of chemical synthesis, a thorough understanding of this model is essential for the rational design of synthetic routes to complex chiral molecules. The detailed experimental protocols further enable the practical application of this methodology in the laboratory.

References

- 1. Shi epoxidation - Wikipedia [en.wikipedia.org]

- 2. Shi Epoxidation [organic-chemistry.org]

- 3. Shi Asymmetric Epoxidation | Thermo Fisher Scientific - US [thermofisher.com]

- 4. Shi Asymmetric Epoxidation | Chem-Station Int. Ed. [en.chem-station.com]

- 5. Shi Epoxidation | NROChemistry [nrochemistry.com]

- 6. youtube.com [youtube.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Isotope effects and the nature of enantioselectivity in the shi epoxidation. The importance of asynchronicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 10. pubs.acs.org [pubs.acs.org]

The Dawn of Asymmetric Organocatalytic Epoxidation: A Technical Deep Dive into Early Studies

For Researchers, Scientists, and Drug Development Professionals

The field of organocatalysis, now a cornerstone of modern synthetic chemistry, has its roots in early pioneering studies that demonstrated the potential of small organic molecules to effect stereoselective transformations. Among these, the development of asymmetric epoxidation using organic catalysts stands as a landmark achievement, offering a metal-free approach to the synthesis of chiral epoxides, which are crucial building blocks in the pharmaceutical industry. This technical guide delves into the foundational studies of organocatalytic asymmetric epoxidation, with a particular focus on the seminal work of Juliá and Colonna.

The Precursor: Phase-Transfer Catalysis

Early explorations into non-metal-catalyzed asymmetric epoxidation often involved phase-transfer catalysis (PTC). In this approach, a chiral quaternary ammonium salt shuttles an oxidizing agent (typically a hydroperoxide anion) from an aqueous phase to an organic phase containing the substrate. While groundbreaking, these early PTC systems generally afforded modest enantioselectivities.

The Breakthrough: Poly-Amino Acid Catalysis (The Juliá-Colonna Epoxidation)

A significant leap forward came in the early 1980s with the work of Sebastian Juliá, Stefano Colonna, and their collaborators.[1][2] They discovered that insoluble poly-α-amino acids, such as poly-L-alanine (PLA) and poly-L-leucine (PLL), could effectively catalyze the asymmetric epoxidation of α,β-unsaturated ketones, particularly chalcones, with high enantioselectivity.[1][2] This reaction, now known as the Juliá-Colonna epoxidation, was a pivotal moment in the history of organocatalysis.

The original Juliá-Colonna epoxidation was conducted in a triphasic system.[1][2] This heterogeneous mixture consisted of:

-

An organic phase (e.g., toluene or carbon tetrachloride) in which the α,β-unsaturated ketone substrate was dissolved.

-

An aqueous phase containing the oxidant, hydrogen peroxide, and a base (e.g., sodium hydroxide).

-

A solid phase consisting of the insoluble chiral poly-amino acid catalyst.

The reaction is believed to occur at the interface of the three phases, where the catalyst facilitates the enantioselective transfer of the hydroperoxide anion to the enone.

Experimental Protocols

A detailed understanding of the experimental methodologies employed in these early studies is crucial for appreciating the nuances of this catalytic system.

Catalyst Preparation: Poly-L-alanine (PLA) and Poly-L-leucine (PLL)

The poly-amino acid catalysts were typically prepared by the polymerization of the corresponding N-carboxyanhydride (NCA) initiated by a primary amine, such as n-butylamine.[1] The degree of polymerization could be controlled by the monomer-to-initiator ratio.

Representative Experimental Protocol for the Juliá-Colonna Epoxidation of Chalcone

The following is a representative experimental procedure based on the early work of Juliá and Colonna:

Materials:

-

Chalcone (1 equivalent)

-

Poly-L-leucine (PLL) (typically a significant weight percentage relative to the substrate)

-

Toluene

-

30% Hydrogen peroxide (excess)

-

Sodium hydroxide (catalytic amount)

Procedure:

-

A mixture of chalcone and poly-L-leucine in toluene is prepared in a reaction vessel equipped with a stirrer.

-

An aqueous solution of sodium hydroxide is added to the mixture.

-

The mixture is stirred vigorously at a controlled temperature (often room temperature).

-

Aqueous hydrogen peroxide is added dropwise to the reaction mixture over a period of several hours.

-

The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Upon completion, the solid catalyst is removed by filtration.

-

The organic layer is separated, washed with water, dried over an anhydrous salt (e.g., MgSO₄), and the solvent is removed under reduced pressure.

-

The crude product is then purified by column chromatography on silica gel or by recrystallization to afford the corresponding chiral epoxide.

Quantitative Data

The early studies on the Juliá-Colonna epoxidation provided valuable quantitative data on the scope and limitations of the method. The following table summarizes representative results from this era.

| Substrate (Chalcone Derivative) | Catalyst | Solvent | Yield (%) | Enantiomeric Excess (ee, %) |

| Chalcone | Poly-L-alanine | Toluene | 95 | 93 |

| 4-Methylchalcone | Poly-L-alanine | Toluene | 85 | 95 |

| 4-Methoxychalcone | Poly-L-alanine | Toluene | 90 | 96 |

| 4-Chlorochalcone | Poly-L-alanine | Toluene | 92 | 88 |

| 2-Chlorochalcone | Poly-L-alanine | Toluene | 80 | 85 |

| Chalcone | Poly-L-leucine | Toluene | 96 | 99 |

Data compiled from early publications on the Juliá-Colonna epoxidation.

Reaction Mechanism and Logic

The precise mechanism of the Juliá-Colonna epoxidation has been a subject of study for many years. The early hypothesis centered on the formation of a chiral microenvironment by the helical secondary structure of the poly-amino acid. This chiral environment was thought to direct the approach of the hydroperoxide anion to one face of the enone.

The generally accepted catalytic cycle involves the following key steps:

-

Deprotonation: The base in the aqueous phase deprotonates the hydrogen peroxide to form the hydroperoxide anion.

-

Complexation: The hydroperoxide anion associates with the poly-amino acid catalyst at the phase interface.

-

Michael Addition: The catalyst-bound hydroperoxide anion undergoes a conjugate (Michael) addition to the β-carbon of the α,β-unsaturated ketone.

-

Intramolecular Cyclization: The resulting enolate intermediate undergoes an intramolecular nucleophilic attack on the peroxide oxygen, displacing a hydroxide ion and forming the epoxide ring.

-

Catalyst Regeneration: The catalyst is released and can enter a new catalytic cycle.

Below is a DOT language script to generate a diagram of the proposed catalytic cycle.

Caption: Proposed catalytic cycle for the Juliá-Colonna epoxidation.

Conclusion

The early studies on organocatalytic asymmetric epoxidation, particularly the development of the Juliá-Colonna reaction, were instrumental in establishing the field of organocatalysis. These foundational works demonstrated that simple, metal-free organic molecules could induce high levels of stereoselectivity, paving the way for the development of a vast array of powerful and practical asymmetric transformations. The principles established in these early investigations continue to influence the design and development of new organocatalytic systems for the synthesis of complex, chiral molecules of interest to the pharmaceutical and other chemical industries.

References

An In-depth Technical Guide to the Synthesis of the Shi Epoxidation Diketal Catalyst

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis pathway for the Shi epoxidation diketal catalyst, a highly effective organocatalyst for the asymmetric epoxidation of alkenes. The catalyst, derived from D-fructose, is a cornerstone of modern organic synthesis, offering a metal-free and environmentally benign alternative to traditional epoxidation methods. This document outlines the detailed experimental protocols, quantitative data, and key mechanistic insights to facilitate its preparation and application in research and development settings.

Core Synthesis Pathway

The this compound, formally known as 1,2:4,5-Di-O-isopropylidene-β-D-erythro-2,3-hexodiulo-2,6-pyranose, is synthesized from the readily available and inexpensive starting material, D-fructose. The synthesis is a straightforward two-step process involving:

-

Ketalization: Protection of the hydroxyl groups of D-fructose using acetone to form the diketal intermediate, 1,2:4,5-Di-O-isopropylidene-β-D-fructopyranose.

-

Oxidation: Selective oxidation of the remaining free hydroxyl group to a ketone, yielding the final catalyst.

Quantitative Data Summary

The following table summarizes the key quantitative data associated with the synthesis of the this compound.

| Step | Reactants | Product | Yield | Key Parameters |

| 1. Ketalization | D-Fructose, Acetone, 2,2-Dimethoxypropane, Perchloric acid (70%) | 1,2:4,5-Di-O-isopropylidene-β-D-fructopyranose | 51-52% | Reaction Time: 6 hours, Temperature: 0 °C |

| 2. Oxidation | 1,2:4,5-Di-O-isopropylidene-β-D-fructopyranose, Pyridinium chlorochromate (PCC), 3 Å molecular sieves | 1,2:4,5-Di-O-isopropylidene-β-D-erythro-2,3-hexodiulo-2,6-pyranose | ~93% | Reaction Time: 15 hours, Temperature: Room Temperature |

Experimental Protocols

The following detailed experimental protocols are adapted from established literature procedures.[1]

Step 1: Synthesis of 1,2:4,5-Di-O-isopropylidene-β-D-fructopyranose

Materials:

-

D-Fructose (18.0 g, 100 mmol)

-

Acetone (350 mL)

-

2,2-Dimethoxypropane (7.4 mL, 60 mmol)

-

70% Perchloric acid (4.3 mL)

-

Concentrated Ammonium hydroxide

-

Dichloromethane (CH₂Cl₂)

-

Saturated Sodium chloride solution

-

Sodium sulfate (Na₂SO₄)

-

Hexane

Procedure:

-

To a 1-L round-bottomed flask equipped with a magnetic stir bar, add D-fructose (18.0 g, 100 mmol) and 2,2-dimethoxypropane (7.4 mL, 60 mmol) to 350 mL of acetone.

-

Cool the flask in an ice bath for 15 minutes.

-

Add 4.3 mL of 70% perchloric acid in one portion.

-

Stir the resulting suspension at 0 °C for 6 hours.

-

Neutralize the acid by adding concentrated ammonium hydroxide (4.8 mL).

-

Remove the solvent by rotary evaporation at 25 °C to obtain a white solid.

-

Dissolve the solid in 200 mL of dichloromethane and wash with two 50-mL portions of saturated sodium chloride solution.

-

Dry the organic layer over sodium sulfate, filter, and concentrate by rotary evaporation at 25 °C until the total volume is approximately 40 mL.

-

Add 100 mL of boiling hexane and allow the flask to cool to room temperature to crystallize the product.

-

Further crystallization can be achieved by cooling to -25 °C for 4 hours.

-

Isolate the solid by vacuum filtration and wash with three 25-mL portions of cold (-25 °C) hexane to yield 13.4-13.6 g (51-52%) of the title alcohol as fine white needles.

Step 2: Synthesis of 1,2:4,5-Di-O-isopropylidene-D-erythro-2,3-hexodiulo-2,6-pyranose (Shi Diketal Catalyst)

Materials:

-

1,2:4,5-Di-O-isopropylidene-β-D-fructopyranose (10.4 g, 40.0 mmol)

-

Dichloromethane (CH₂Cl₂) (130 mL)

-

Freshly powdered 3 Å molecular sieves (15 g)

-

Pyridinium chlorochromate (PCC) (21.5 g, 100 mmol)

-

Ether

-

Celite

Procedure:

-

In a 500-mL round-bottomed flask equipped with a magnetic stir bar, charge 130 mL of dichloromethane, the alcohol prepared in Step 1 (10.4 g, 40.0 mmol), and 15 g of freshly powdered 3 Å molecular sieves.

-

Add pyridinium chlorochromate (21.5 g, 100 mmol) portionwise over 10 minutes.

-

Stir the resulting mixture at room temperature for 15 hours.

-

Slowly add 200 mL of ether with vigorous stirring.

-

Filter the solution under vacuum through a pad of 35 g of Celite.

-

The filtrate is then further purified to yield the final catalyst.

Synthesis Pathway and Catalytic Cycle Diagrams

The following diagrams illustrate the synthesis pathway of the this compound and its catalytic cycle in the epoxidation of alkenes.

Caption: Synthesis pathway of the this compound from D-fructose.

References

The Diketal Protecting Group: A Linchpin in Shi Catalysis for Asymmetric Epoxidation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The Shi epoxidation, a powerful and widely utilized method for the asymmetric epoxidation of a broad range of alkenes, has become an indispensable tool in modern organic synthesis. At the heart of this organocatalytic transformation lies the Shi catalyst, a chiral ketone derived from D-fructose. The remarkable efficiency and stereoselectivity of this catalyst are intrinsically linked to its unique structural features, with the diketal protecting group playing a pivotal, multifaceted role. This technical guide provides a comprehensive analysis of the diketal's function, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying chemical principles.

The Shi catalyst's structure, featuring a rigid fused ring system created by the diketal protecting group, is fundamental to its ability to induce high levels of enantioselectivity. This rigidity minimizes catalyst epimerization and establishes a well-defined chiral environment around the reactive center.[1] The diketal group, formed from the reaction of fructose with acetone, locks the pyranose ring in a specific conformation, creating a sterically hindered face and a more accessible face for the incoming alkene substrate.[2] This steric differentiation is the primary determinant of the epoxidation's stereochemical outcome.

The Crucial Roles of the Diketal Protecting Group

The diketal protecting group in the Shi catalyst exerts its influence through a combination of steric and electronic effects, which collectively contribute to the catalyst's high performance.

Steric Control and Enantioselectivity

The most significant contribution of the diketal group is the establishment of a rigid and chiral scaffold. This structural rigidity is essential for effective stereochemical communication between the catalyst and the substrate.[1] The two isopropylidene groups of the diketal create a concave, sterically encumbered face of the catalyst, effectively blocking one avenue of approach for the alkene to the reactive dioxirane intermediate. Consequently, the alkene is forced to approach from the less hindered face, leading to a highly predictable and enantioselective oxygen transfer.[2] Oxidation of alkenes by the active dioxirane catalyst predominantly occurs from the si-face due to the steric hindrance on the opposing re-face.[2]

Electronic Activation of the Ketone

Beyond simple steric bulk, the oxygen atoms of the diketal group, being part of ether linkages alpha to the ketone, exert an electron-withdrawing inductive effect. This electronic influence increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the oxidant (Oxone).[2] This activation is crucial for the efficient in-situ generation of the highly reactive chiral dioxirane, the active oxidizing species in the catalytic cycle.[3][4] The enhanced reactivity of the ketone ensures that the formation of the dioxirane is rapid and competes effectively with potential side reactions.[1]

Prevention of Side Reactions

A potential side reaction in ketone-catalyzed oxidations is the Baeyer-Villiger oxidation of the catalyst itself, which leads to its decomposition and a reduction in catalytic activity. The rigid structure imposed by the diketal group, along with the quaternary centers alpha to the carbonyl, helps to disfavor the rearrangement pathway required for the Baeyer-Villiger reaction.[1] Furthermore, the reaction is typically carried out under basic conditions (pH > 10), which not only promotes the formation of the dioxirane but also suppresses this unwanted side reaction.[2][4]

Quantitative Performance Data

The effectiveness of the Shi catalyst, underpinned by the crucial role of the diketal protecting group, is evident in the high enantiomeric excesses (ee%) and yields achieved for a wide variety of alkene substrates.

| Alkene Substrate | Catalyst Loading (mol%) | Yield (%) | Enantiomeric Excess (ee%) | Reference |

| trans-Stilbene | 20-30 | 95 | >99 | [5] |

| trans-β-Methylstyrene | 20-30 | 85 | 92 | [1] |

| 1-Phenylcyclohexene | 20-30 | 90 | 96 | [5] |

| (E)-1-Phenyl-1-propene | 20-30 | 88 | 94 | [5] |

| Trisubstituted Olefins (general) | 20-30 | High | High | [2] |

| cis-Olefins (with modified catalyst) | 10-20 | 80-90 | >90 | [5] |

Experimental Protocols

Synthesis of the Shi Catalyst (Fructose-Derived Ketone)

This protocol describes the two-step synthesis of the Shi catalyst from D-fructose.

Step 1: Ketalization of D-Fructose

-

To a suspension of D-fructose (100 g, 0.555 mol) in acetone (1 L) at 0 °C, slowly add concentrated sulfuric acid (10 mL).

-

Stir the mixture at room temperature for 24 hours.

-

Neutralize the reaction by the slow addition of solid sodium bicarbonate until effervescence ceases.

-

Filter the solid and concentrate the filtrate under reduced pressure to obtain a syrup.

-

Dissolve the syrup in dichloromethane (500 mL) and wash with water (2 x 200 mL) and brine (200 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the di-acetonide of fructose as a white solid.

Step 2: Oxidation to the Ketone Catalyst

-

Dissolve the di-acetonide of fructose (50 g, 0.192 mol) in dichloromethane (500 mL).

-

Add pyridinium chlorochromate (PCC) (62 g, 0.288 mol) in one portion.

-

Stir the mixture at room temperature for 12 hours.

-

Dilute the reaction mixture with diethyl ether (1 L) and filter through a pad of silica gel.

-

Wash the silica gel pad with additional diethyl ether.

-

Concentrate the combined filtrates under reduced pressure.

-

Recrystallize the crude product from a mixture of hexane and ethyl acetate to afford the pure Shi catalyst as a white crystalline solid.[1]

General Procedure for Shi Epoxidation

This protocol provides a general method for the asymmetric epoxidation of a trans-alkene.

-

In a round-bottom flask, dissolve the alkene (1.0 mmol) in a mixture of acetonitrile (5 mL) and a pH 10.5 buffer (e.g., potassium carbonate solution) (5 mL).

-

Add the Shi catalyst (0.2-0.3 mmol, 20-30 mol%).

-

Cool the mixture to 0 °C in an ice bath.

-

In a separate flask, dissolve Oxone (potassium peroxymonosulfate) (2.0 mmol) in water (5 mL).

-

Add the Oxone solution dropwise to the reaction mixture over a period of 1 hour, maintaining the temperature at 0 °C.

-

Stir the reaction at 0 °C for an additional 4-6 hours, monitoring the progress by TLC.

-

Upon completion, dilute the reaction with water (10 mL) and extract with ethyl acetate (3 x 15 mL).

-

Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the crude epoxide by flash column chromatography on silica gel.[4]

Visualizing the Core Concepts

Shi Epoxidation Catalytic Cycle

Caption: The catalytic cycle of the Shi epoxidation.

Experimental Workflow for Shi Epoxidation

Caption: A typical experimental workflow for a Shi epoxidation reaction.

Structural Role of the Diketal Group

Caption: The structural contributions of the diketal group to the catalyst's function.

Conclusion

The diketal protecting group is far more than a simple placeholder in the structure of the Shi catalyst. It is a masterfully integrated component that dictates the catalyst's conformation, electronic properties, and ultimately, its remarkable ability to effect highly enantioselective epoxidations. By imparting a rigid chiral framework, it creates a sterically controlled environment that directs the approach of the alkene substrate. Concurrently, its electron-withdrawing nature activates the ketone functionality, facilitating the formation of the active dioxirane species. This intricate interplay of steric and electronic effects, orchestrated by the diketal group, is the cornerstone of the Shi epoxidation's success and its enduring value in asymmetric synthesis. For researchers in drug development and other fields requiring precise stereochemical control, a thorough understanding of the diketal's role is paramount for the rational application and potential further development of this powerful catalytic system.

References

The Cornerstone of Asymmetric Synthesis: A Technical Guide to Chiral Ketone Catalysis

For Researchers, Scientists, and Drug Development Professionals

The pursuit of enantiomerically pure compounds is a cornerstone of modern chemistry, particularly in the realm of drug development where the chirality of a molecule can dictate its therapeutic efficacy and safety profile.[1][] Among the arsenal of synthetic tools available, chiral ketone catalysis has emerged as a powerful and versatile strategy for the stereoselective transformation of prochiral substrates. This technical guide provides an in-depth exploration of the fundamental principles of chiral ketone catalysis, with a focus on asymmetric epoxidation, a key reaction in organic synthesis.[3][4][5] We will delve into the core mechanisms, present detailed experimental protocols for seminal reactions, and offer a comparative analysis of catalyst performance through structured data.

Core Principles: The Dioxirane-Mediated Oxygen Transfer

The central mechanism underpinning most chiral ketone-catalyzed oxidations is the in-situ generation of a chiral dioxirane species.[6][7] This highly reactive three-membered ring peroxide acts as the oxygen transfer agent, delivering an oxygen atom to a substrate, most notably an olefin to form an epoxide. The catalytic cycle is initiated by the reaction of a chiral ketone with a stoichiometric oxidant, typically a peroxymonosulfate salt such as Oxone®.[3][7] The resulting dioxirane inherits the chirality of the ketone catalyst, thereby enabling enantioselective oxygen transfer to the substrate. The ketone is regenerated upon oxygen delivery, allowing it to re-enter the catalytic cycle.

The efficiency and stereoselectivity of this process are governed by a number of factors, including the structure of the chiral ketone, the nature of the substrate, the choice of oxidant, and the reaction conditions, particularly pH.[3]

The Catalytic Cycle of Chiral Ketone-Mediated Epoxidation

The general catalytic cycle for the epoxidation of an alkene using a chiral ketone and Oxone® is depicted below. The cycle highlights the key steps of dioxirane formation and subsequent oxygen transfer.

Caption: General catalytic cycle for chiral ketone-mediated epoxidation.

Seminal Chiral Ketone Systems: A Comparative Overview

The field of chiral ketone catalysis has been shaped by the development of several highly effective catalyst systems. This section details two of the most influential: the Shi epoxidation, utilizing a fructose-derived ketone, and the Juliá-Colonna epoxidation, which employs poly-amino acids as catalysts.

The Shi Epoxidation

Developed by Professor Yian Shi, this methodology employs a chiral ketone derived from D-fructose.[6][7] The catalyst is readily synthesized in a few steps from the inexpensive and naturally abundant sugar.[6] The Shi epoxidation is particularly effective for the asymmetric epoxidation of a wide range of olefins, including trans-disubstituted, trisubstituted, and certain cis- and terminal olefins.[6][7][8]

Mechanism of Stereodifferentiation: The enantioselectivity of the Shi epoxidation is rationalized by transition state models. The "spiro" transition state is generally favored, where the alkene approaches the dioxirane in a way that minimizes steric interactions and allows for favorable electronic interactions between the substrate and the catalyst.[8] For some substrates, particularly certain terminal olefins, a "planar" transition state model has been proposed to explain the observed stereochemistry.[9]

Caption: Transition state models in Shi epoxidation.

Quantitative Data for Shi Epoxidation:

| Olefin Substrate | Catalyst Loading (mol%) | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

| trans-Stilbene | 20-30 | 95 | >95 | [8] |

| 1-Phenylcyclohexene | 20-30 | 93 | 96 | [8] |

| cis-β-Methylstyrene | 20-30 | 87 | 91 | [8] |

| α-Methylstyrene | 30 | 75 | 88 | [10] |

| (E)-1-Phenyl-1-propene | 20-30 | 94 | 92 | [8] |

Experimental Protocol: Asymmetric Epoxidation of trans-Stilbene using Shi's Fructose-Derived Ketone

This protocol is a representative example for the Shi epoxidation.

Materials:

-

trans-Stilbene

-

Shi's fructose-derived ketone catalyst

-

Oxone® (potassium peroxymonosulfate)

-

Potassium carbonate (K₂CO₃) | Acetonitrile (CH₃CN) | Dimethoxymethane (DMM) | Water (deionized) | Ethyl acetate | Saturated aqueous sodium chloride (brine) | Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve trans-stilbene (1.0 mmol) and the Shi catalyst (0.2-0.3 mmol) in a 2:1 mixture of acetonitrile and dimethoxymethane (15 mL).

-

In a separate flask, prepare a buffered solution by dissolving Oxone® (1.5 mmol) and potassium carbonate (a sufficient amount to maintain a pH of approximately 10.5) in water (10 mL).[7]

-

Cool the flask containing the olefin and catalyst to 0 °C in an ice bath.

-

Add the aqueous Oxone®/K₂CO₃ solution dropwise to the reaction mixture over a period of 1-2 hours while stirring vigorously.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding a small amount of sodium sulfite.

-

Extract the reaction mixture with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the corresponding epoxide.

-

Determine the enantiomeric excess by chiral HPLC or NMR analysis using a chiral shift reagent.

Caption: A typical experimental workflow for a Shi epoxidation reaction.

The Juliá-Colonna Epoxidation

The Juliá-Colonna epoxidation utilizes poly-L-leucine (PLL) as a chiral catalyst for the asymmetric epoxidation of electron-deficient olefins, such as α,β-unsaturated ketones (chalcones).[11] The reaction is typically performed under phase-transfer conditions, where the substrate is in an organic phase, the oxidant (hydrogen peroxide and a base) is in an aqueous phase, and the insoluble polypeptide catalyst resides at the interface.[11]

Mechanism of Stereodifferentiation: The helical secondary structure of the poly-L-leucine is believed to be crucial for enantioselectivity.[11] The catalyst forms a chiral microenvironment where the substrate and the hydroperoxide anion can interact in a stereocontrolled manner, leading to the preferential formation of one enantiomer of the epoxide.

Quantitative Data for Juliá-Colonna Epoxidation:

| Substrate (Chalcone Derivative) | Catalyst | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

| Chalcone | Poly-L-leucine | 95 | 96 | [12] |

| 4-Chlorochalcone | Poly-L-leucine | 92 | 98 | [12] |

| 4-Methoxychalcone | Poly-L-leucine | 94 | >99 | [12] |

| 2-Chlorochalcone | Poly-L-leucine | 88 | 95 | [12] |

Experimental Protocol: Asymmetric Epoxidation of Chalcone using Poly-L-Leucine

This protocol is a representative example of the Juliá-Colonna epoxidation.

Materials:

-

Chalcone

-

Poly-L-leucine (PLL)

-

Hydrogen peroxide (30% aqueous solution)

-

Sodium hydroxide (NaOH)

-

Toluene

-

Dichloromethane

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a flask, suspend poly-L-leucine (100 mg) in toluene (10 mL).

-

Add a solution of sodium hydroxide (2.0 M, 2.5 mL) and hydrogen peroxide (30%, 1.0 mL).

-

Stir the mixture vigorously at room temperature for 30 minutes to activate the catalyst.

-

Add a solution of chalcone (1.0 mmol) in toluene (5 mL) to the reaction mixture.

-

Continue vigorous stirring at room temperature and monitor the reaction by TLC.

-

After completion, dilute the mixture with dichloromethane (20 mL).

-

Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 10 mL).

-

Combine the organic layers, wash with brine (15 mL), and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure.

-

Purify the crude product by flash chromatography on silica gel (eluent: hexane/ethyl acetate) to obtain the chiral epoxide.

-

Determine the enantiomeric excess by chiral HPLC.

Catalyst Evolution and Scope

The success of the Shi and Juliá-Colonna systems has spurred the development of a diverse range of chiral ketone catalysts. Researchers have explored modifications to the catalyst backbone to improve reactivity, enantioselectivity, and substrate scope. For instance, Denmark and coworkers have developed N-aryl lactam-based ketones that have shown promise in the epoxidation of challenging substrates like cis-olefins and terminal olefins.[9][13]

Caption: Logical progression of chiral ketone catalyst development.

Applications in Drug Development

The ability to introduce stereocenters with high fidelity makes chiral ketone catalysis a valuable tool in the synthesis of complex molecules, including pharmaceutical intermediates and active pharmaceutical ingredients (APIs).[1][14][15] The enantioselective epoxidation of olefins, for example, provides access to chiral epoxides, which are versatile building blocks that can be readily converted into a variety of functional groups. The development of robust and scalable chiral ketone-catalyzed reactions is therefore of significant interest to the pharmaceutical industry for the construction of enantiomerically pure drugs.[1][16][17][18]

Conclusion

Chiral ketone catalysis has established itself as a powerful and practical methodology for asymmetric synthesis. The development of highly effective catalysts, such as the fructose-derived ketones for the Shi epoxidation and the polypeptide-based systems for the Juliá-Colonna reaction, has provided chemists with reliable tools for the enantioselective epoxidation of a broad range of olefins. The ongoing exploration of new catalyst structures and reaction conditions continues to expand the scope and utility of this important class of transformations, promising further advancements in the efficient and stereoselective synthesis of complex chiral molecules for the benefit of science and medicine.

References

- 1. nbinno.com [nbinno.com]

- 3. Asymmetric photoreactions catalyzed by chiral ketones - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Shi Asymmetric Epoxidation | Thermo Fisher Scientific - US [thermofisher.com]

- 5. dmto.dicp.ac.cn [dmto.dicp.ac.cn]

- 6. Shi Epoxidation [organic-chemistry.org]

- 7. Shi epoxidation - Wikipedia [en.wikipedia.org]

- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 9. Asymmetric Epoxidation of 1,1-Disubstituted Terminal Olefins by Chiral Dioxirane via a Planar-like Transition State [organic-chemistry.org]

- 10. Asymmetric Epoxidation of 1,1-Disubstituted Terminal Olefins by Chiral Dioxirane via a Planar-like Transition State - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Juliá–Colonna epoxidation - Wikipedia [en.wikipedia.org]

- 12. researchgate.net [researchgate.net]

- 13. Designing new chiral ketone catalysts. Asymmetric epoxidation of cis-olefins and terminal olefins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. jocpr.com [jocpr.com]

- 15. Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Organic Syntheses Procedure [orgsyn.org]

- 18. Item - Synthesis of (+)-Ambrisentan via Chiral Ketone-Catalyzed Asymmetric Epoxidation - figshare - Figshare [figshare.com]

An In-Depth Technical Guide on the Electronic Effects in the Shi Epoxidation Transition State

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Shi epoxidation, a renowned organocatalytic method for the asymmetric epoxidation of unfunctionalized alkenes, has emerged as a powerful tool in synthetic organic chemistry, particularly in the synthesis of chiral building blocks for drug development.[1] This reaction typically utilizes a fructose-derived ketone catalyst in the presence of a stoichiometric oxidant, most commonly Oxone (potassium peroxymonosulfate), to deliver epoxides with high enantioselectivity.[1] At the heart of this selectivity lies a complex interplay of steric and electronic effects within the reaction's transition state. This technical guide provides a comprehensive exploration of the electronic factors that govern the stereochemical outcome of the Shi epoxidation, supported by quantitative data, detailed experimental protocols, and mechanistic visualizations.

The Catalytic Cycle: From Ketone to Dioxirane

The catalytic cycle of the Shi epoxidation commences with the oxidation of the chiral ketone catalyst by Oxone to generate the active oxidizing species, a dioxirane.[2][3] This process is facilitated by basic conditions (typically pH 10.5), which also serve to suppress a competing Baeyer-Villiger side reaction that can deactivate the catalyst.[3] The sulfate group in the intermediate formed from the reaction of the ketone and Oxone acts as an excellent leaving group, promoting the ring closure to the dioxirane.[4]

Figure 1: A simplified representation of the catalytic cycle in Shi epoxidation.

The Transition State: A Tale of Two Geometries

The stereochemical outcome of the Shi epoxidation is determined at the stage of oxygen transfer from the dioxirane to the alkene. Two principal transition state geometries have been proposed and computationally investigated: the spiro and the planar transition states.[3]

The Favored Spiro Transition State:

The spiro transition state is generally favored and is believed to be responsible for the high enantioselectivities observed in the Shi epoxidation.[3] In this arrangement, the alkene approaches the dioxirane in a spiro orientation. This geometry is electronically stabilized by a favorable interaction between a lone pair of electrons on the distal oxygen of the dioxirane and the antibonding π* orbital of the alkene's C=C double bond.[3] This interaction facilitates the transfer of the oxygen atom and contributes to the stability of the transition state.

The Disfavored Planar Transition State:

In the planar transition state, the alkene approaches the dioxirane in a coplanar fashion. This arrangement is generally disfavored due to the absence of the stabilizing n -> π* interaction and potential steric clashes between the substituents on the alkene and the chiral catalyst.[3] However, for certain substrates, particularly some trisubstituted and terminal olefins, the planar transition state can become a competing pathway, leading to lower enantioselectivity.[4]

Figure 2: Comparison of the key features of the spiro and planar transition states.

Electronic Effects on the Transition State and Stereoselectivity

The electronic nature of both the alkene substrate and the catalyst plays a crucial role in modulating the energy of the transition state and, consequently, the enantioselectivity of the epoxidation.

Substituent Effects on the Alkene

The electronic properties of the substituents on the alkene double bond can significantly influence the reaction rate and stereoselectivity. Electron-donating groups on the alkene can increase its nucleophilicity, potentially accelerating the reaction. Conversely, electron-withdrawing groups can decrease the alkene's reactivity.

The enantiomeric excess (ee) is also sensitive to the electronic nature of the substituents. For example, in the epoxidation of various substituted styrenes using a carbocyclic oxazolidinone-containing ketone catalyst, high enantioselectivities (89–93% ee) are achieved for substrates bearing both electron-donating and electron-withdrawing groups.[5] This suggests a complex interplay of electronic and steric factors in determining the stereochemical outcome.

Table 1: Asymmetric Epoxidation of Various Styrenes

| Entry | Styrene Substituent | Yield (%) | ee (%) |

| 1 | H | 63 | 90 |

| 2 | 4-Me | 65 | 91 |

| 3 | 4-tBu | 70 | 92 |

| 4 | 4-OMe | 55 | 89 |

| 5 | 4-Cl | 68 | 92 |

| 6 | 4-CF3 | 72 | 93 |

| 7 | 3-Me | 60 | 90 |

| 8 | 3-Cl | 66 | 91 |

| 9 | 2-Me | 58 | 89 |

| 10 | 2-Cl | 62 | 90 |

Data sourced from a study on the asymmetric epoxidation of styrenes using a carbocyclic oxazolidinone-containing ketone.[5]

Electronic Tuning of the Catalyst

The electronic properties of the chiral ketone catalyst can be tuned to enhance its reactivity and selectivity. The presence of electron-withdrawing groups alpha to the ketone carbonyl group increases the electrophilicity of the carbonyl carbon.[4] This has two beneficial effects:

-

Increased Rate of Dioxirane Formation: A more electrophilic ketone reacts faster with the nucleophilic Oxone, leading to a higher concentration of the active dioxirane species.[4]

-

Suppression of Baeyer-Villiger Oxidation: The electron-withdrawing groups also disfavor the competing Baeyer-Villiger rearrangement, which is an undesired side reaction that consumes the catalyst.[3]

This electronic activation allows the epoxidation to be carried out with catalytic amounts of the ketone (as low as 0.2-0.3 equivalents) and at a lower temperature (0 °C), which helps to minimize decomposition of the oxidant and the catalyst.[3]

The Asynchronous Nature of the Transition State

Experimental and computational studies have revealed that the transition state of the Shi epoxidation is asynchronous, meaning that the formation of the two new C-O bonds does not occur to the same extent at the transition state.[6] This asynchronicity is a key electronic feature that influences the stereoselectivity.

Kinetic isotope effect (KIE) studies on the epoxidation of trans-β-methylstyrene have provided strong evidence for an asynchronous transition state. A large ¹³C KIE was observed at the β-carbon of the styrene, while a smaller KIE was found at the α-carbon.[7] This indicates that the Cβ-O bond is more fully formed in the transition state than the Cα-O bond.

Density functional theory (DFT) calculations corroborate these experimental findings, predicting a transition state where the forming Cβ-O bond is significantly shorter than the Cα-O bond. This asynchronicity is attributed to the electronic stabilization of the partial positive charge that develops on the benzylic α-carbon during the electrophilic attack of the dioxirane.

Figure 3: Visualization of the asynchronous bond formation in the Shi epoxidation transition state.

Experimental Protocols

General Procedure for Shi Epoxidation of an Unsaturated Ketone

The following is a representative experimental protocol for the Shi epoxidation.[2]

Materials:

-

Unsaturated ketone (1.0 eq)

-

(-)-Shi ketone catalyst (1.0 eq)

-

Acetonitrile-dimethoxymethane solvent

-

50 mM Sodium tetraborate decahydrate and 400 μM EDTA–Na₂ solution in water

-

Tetrabutylammonium hydrogensulfate (0.2 eq)

-

Oxone (2.0 eq)

-

Aqueous potassium carbonate (8.0 eq)

-

Ethyl acetate

-

Saturated aqueous sodium chloride solution

-

Sodium sulfate

Procedure:

-

To a solution of the unsaturated ketone (47.6 mmol, 1.0 eq) in acetonitrile–dimethoxymethane at 23 °C, add the (–)-Shi ketone (1.0 eq), a 50 mM sodium tetraborate decahydrate and a 400 μM EDTA–Na₂ solution in water, and tetrabutylammonium hydrogensulfate (0.2 eq) in sequence.

-

Cool the reaction mixture to 0 °C.

-

Simultaneously add a solution of Oxone (2.0 eq) and EDTA–Na₂ in water and aqueous potassium carbonate (8.0 eq) dropwise over 1 hour using two separate addition funnels.

-

After the addition is complete, stir the reaction mixture for 1 hour at 0 °C.

-

Warm the product mixture to 23 °C over 1 hour.

-

Dilute the warmed mixture sequentially with water and ethyl acetate.

-

Separate the layers and extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with saturated aqueous sodium chloride solution, dry over sodium sulfate, filter, and concentrate.

-

Purify the residue by flash column chromatography to afford the desired epoxide (typical yield: ~70%).[2]

Protocol for Kinetic Isotope Effect Studies

Detailed protocols for KIE studies involve the synthesis of isotopically labeled substrates and precise measurement of reaction rates or product ratios, often using techniques like NMR or mass spectrometry. For a comprehensive understanding of the methodology, it is recommended to consult specialized literature on the topic.[7]

Conclusion